1,2,3-Benzothiadiazole

説明

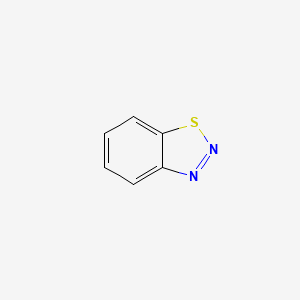

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1,2,3-benzothiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2S/c1-2-4-6-5(3-1)7-8-9-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNQJDLTXOVEEFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00181747 | |

| Record name | Benzo-1,2,3-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00181747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

273-77-8 | |

| Record name | 1,2,3-Benzothiadiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=273-77-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzo-1,2,3-thiadiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000273778 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 273-77-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111919 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzo-1,2,3-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00181747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3-benzothiadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.446 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2,3-Benzothiadiazole | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R3PA3EL3RP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways of 1,2,3 Benzothiadiazole

Classical and Modern Synthetic Approaches to 1,2,3-Benzothiadiazole Core

The synthesis of the this compound scaffold can be achieved through several established and contemporary methods.

Diazotization Reactions (e.g., of 2-aminothiophenol)

The most common and straightforward synthesis of 1,2,3-benzothiadiazoles involves the diazotization of 2-aminobenzenethiols. thieme-connect.de This classical method, first reported by Jacobson, typically uses nitrous acid to facilitate the reaction. thieme-connect.de The process is also applicable to the synthesis of naphtho[1,2-d] thieme-connect.dewikipedia.orgthiadiazole derivatives. thieme-connect.de An alternative approach involves the diazotization of 2-[(phenylsulfanyl)methyl]aniline, which proceeds through an initial debenzylation of the sulfide. thieme-connect.de Furthermore, the thermal decomposition of the diazonium acetates derived from 2-aminobenzenethiols offers a method that can circumvent the variable yields sometimes encountered with standard diazotization conditions. thieme-connect.de

The general reaction is as follows:

2-aminothiophenol (B119425) reacts with sodium nitrite (B80452) in an acidic medium to yield this compound.

This method is attractive due to the ready availability of the starting material, 2-aminothiophenol, which can be prepared by methods such as the reduction of 2-nitrobenzenesulfonyl chloride or the reaction of 2-chloroanilines with sodium sulfide. thieme-connect.de

Herz Reaction Modifications and Applications

The Herz reaction provides an alternative and versatile route to 1,2,3-benzothiadiazoles, starting from anilines. wikipedia.orgrsc.org In this process, anilines react with disulfur (B1233692) dichloride to form an intermediate 1,3,2-benzothiazathiolium salt. wikipedia.org Subsequent diazotization of this salt yields the desired this compound. wikipedia.orgrsc.org This method is particularly useful as it utilizes less complex precursors than the direct diazotization of 2-aminothiophenols. wikipedia.org

However, the parent this compound cannot be synthesized via the Herz reaction using aniline (B41778), as this leads to the formation of the 6-chloro derivative. wikipedia.org The reaction conditions can sometimes lead to complex product mixtures, influenced by the presence of deactivating groups on the aniline ring, which may be displaced by chloride ions. sbbmch.cl Despite these limitations, the Herz reaction is valuable for producing high-melting, crystalline 1,2,3-benzothiadiazoles that are relatively easy to purify. thieme-connect.de

A simplified overview of the modified Herz reaction is:

Aniline reacts with disulfur dichloride to form a benzothiazathiolium salt, which upon treatment with nitrous acid, yields a substituted this compound.

Advanced Synthetic Strategies for Substituted 1,2,3-Benzothiadiazoles

Modern synthetic chemistry has introduced more sophisticated strategies for accessing substituted 1,2,3-benzothiadiazoles. These methods often provide better control over regioselectivity and functional group tolerance.

One notable advanced method is the Hurd-Mori synthesis, which involves the reaction of acyl or phenylsulfonyl hydrazones containing an α-methylene group with thionyl chloride. thieme-connect.de This versatile approach has been widely used to prepare a large number of 1,2,3-thiadiazoles and can be adapted for benzannulated systems. thieme-connect.de

Recent developments include metal-free methodologies, such as the reaction of N-tosylhydrazones with sulfur in the presence of a catalyst like tetrabutylammonium (B224687) iodide (TBAI), to produce substituted aryl 1,2,3-thiadiazoles. mdpi.com Multi-component reactions, like the Ugi four-component reaction, have also been developed to construct substituted 1,2,3-thiadiazole (B1210528) derivatives in a single step. mdpi.com

Derivatization Strategies and Functionalization of the this compound System

The this compound ring system is remarkably stable and can undergo various chemical transformations to introduce new functional groups. sbbmch.cl

Electrophilic Substitution Reactions on the Benzene (B151609) Ring of this compound

Electrophilic aromatic substitution on the this compound nucleus primarily occurs on the benzene ring. thieme-connect.de Due to the electron-withdrawing nature of the thiadiazole ring, these reactions generally require harsh conditions. acs.org

Table 1: Electrophilic Substitution Reactions of this compound

| Reagent(s) | Position(s) Attacked | Product(s) | Reference(s) |

| Bromine in hot acetic acid | 4 and 7 | 4-Bromo- and 4,7-Dibromo-1,2,3-benzothiadiazole | researchgate.net |

| Nitrating mixture (HNO₃/H₂SO₄) | 4 and 6 | 4-Nitro- and 6-Nitro-1,2,3-benzothiadiazole | rsc.org |

This table summarizes the outcomes of common electrophilic substitution reactions on the parent this compound.

The substitution pattern is influenced by the reaction conditions and the directing effects of any existing substituents on the benzene ring. For instance, bromination of this compound can lead to substitution at the 4- and 7-positions. researchgate.net Nitration has been reported to yield a mixture of 4- and 6-nitro derivatives. rsc.org The presence of activating groups, such as an amino group, can direct electrophiles to specific positions. rsc.org

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions are a key method for functionalizing halogenated 1,2,3-benzothiadiazoles. rsc.org The reactivity of the halogen substituent depends on its position on the ring and the nature of the nucleophile. rsc.org

For example, a chlorine atom at the 6-position can be displaced by various nucleophiles. thieme-connect.de In more complex systems like 4,8-dibromobenzo[1,2-d:4,5-d']bis( thieme-connect.dewikipedia.orgthiadiazole), selective nucleophilic aromatic substitution (SNAr) of one bromine atom by nitrogen nucleophiles has been achieved. mdpi.com However, reactions with thiols often lead to the substitution of both bromine atoms. mdpi.com

Table 2: Examples of Nucleophilic Substitution on Halogenated 1,2,3-Benzothiadiazoles

| Substrate | Nucleophile | Product | Reference(s) |

| 6-Chloro-1,2,3-benzothiadiazole | Various nucleophiles | 6-Substituted-1,2,3-benzothiadiazole | thieme-connect.de |

| 4,7-Dibromobenzo[d] thieme-connect.dewikipedia.orgthiadiazole | Morpholine | 4-Bromo-7-morpholino-benzo[d] thieme-connect.dewikipedia.orgthiadiazole | mdpi.com |

| 4,8-Dibromobenzo[1,2-d:4,5-d']bis( thieme-connect.dewikipedia.orgthiadiazole) | Morpholine (room temp.) | Mono-substituted derivative | researchgate.net |

| 4,8-Dibromobenzo[1,2-d:4,5-d']bis( thieme-connect.dewikipedia.orgthiadiazole) | Thiols | Bis-substituted derivative | mdpi.com |

This table illustrates the versatility of nucleophilic substitution for modifying the this compound core.

The reactivity in SNAr reactions is enhanced by the electron-deficient nature of the benzothiadiazole system. nih.gov This has been exploited in the synthesis of various derivatives with potential applications in materials science. mdpi.comnih.gov

Radical Reactions with this compound

The this compound system can participate in radical reactions. For instance, the thermolysis of 1,3,2,4-benzodithiadiazine and its derivatives in hydrocarbon solvents at temperatures between 110–150°C leads to the quantitative formation of stable 1,2,3-benzodithiazolyl π-radicals. researchgate.net This process follows first-order kinetics. researchgate.net Similarly, photolysis of 1,3,2,4-benzodithiadiazine in hydrocarbon solvents at room temperature also yields the corresponding radical in nearly quantitative amounts. researchgate.net

Another documented radical reaction involves the interaction of this compound with arylthio radicals. acs.org Additionally, reactions with radicophilic alkenes and alkynes in the presence of di-tert-butyl peroxide have been reported. acs.org Research has also touched upon SRN1 (Substitution Nucleophilic Radical) reactions involving the benzothiadiazole system, which proceed under mild conditions and can produce high yields. clockss.org

Palladium-Catalyzed Cross-Coupling Reactions in this compound Synthesis

Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of the this compound core, enabling the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are crucial for synthesizing a wide array of derivatives with tailored electronic and photophysical properties. Various common metal-catalyzed coupling reactions, including Suzuki-Miyaura, Stille, and Negishi couplings, have been successfully applied to this compound and its derivatives. polyu.edu.hk

Suzuki–Miyaura Coupling

The Suzuki-Miyaura coupling is a widely used method for the arylation and hetarylation of the this compound scaffold. This reaction typically involves the coupling of a halogenated benzothiadiazole derivative with an organoboron compound, such as a boronic acid or its ester, in the presence of a palladium catalyst and a base. mdpi.comgrafiati.com For example, 4,8-dibromobenzo[1,2-d:4,5-d′]bis( researchgate.netmdpi.comnih.govthiadiazole) has been successfully used in Suzuki-Miyaura reactions to create both mono- and bis-arylated products. nih.gov The choice of catalyst, base, solvent, and temperature can significantly influence the reaction's outcome, allowing for selective synthesis. mdpi.com For instance, the use of Pd(PPh₃)₄ as a catalyst and potassium carbonate as a base has been effective. mdpi.com The reaction conditions can be tuned to favor either mono- or di-substituted products. acs.org

The reaction of 4-bromobenzo[1,2-d:4,5-d′]bis( researchgate.netmdpi.comnih.govthiadiazole) with various pinacolate esters of boronic acids has been studied, demonstrating that the nature of the reagents and reaction medium affects the course of the reaction. mdpi.com Using tetrakis(triphenylphosphine)palladium(0) as the catalyst and potassium carbonate as the base in toluene (B28343) at 110°C resulted in the mono-coupling product in a 60% yield. mdpi.com The highest yields for mono-coupling products were achieved in a toluene-water medium. mdpi.com

Table 1: Suzuki–Miyaura Cross-Coupling of 4-bromobenzo[1,2-d:4,5-d′]bis( researchgate.netmdpi.comnih.govthiadiazole) with Pinacolate Esters mdpi.com

| Entry | Organoboron Ester | Solvent | Yield (%) |

|---|---|---|---|

| 1 | Thiophene (B33073) pinacolate ester | Toluene | 60 |

| 2 | Thiophene pinacolate ester | Dioxane | Lower Yield |

| 3 | Thiophene pinacolate ester | Xylene | Lower Yield |

Stille Coupling

Stille coupling provides another effective route for the synthesis of functionalized 1,2,3-benzothiadiazoles. This reaction pairs a halogenated or triflated benzothiadiazole with an organotin reagent, catalyzed by a palladium complex. mdpi.com It has been successfully employed for the preparation of bis-arylated heterocycles. grafiati.com For instance, 4,7-dibromobenzo[d] researchgate.netmdpi.comnih.govthiadiazole has been reacted with various organostannanes to produce π-spacer–acceptor–π-spacer type compounds in high yields. mdpi.com The reaction of 4-bromobenzo[1,2-d:4,5-d′]bis( researchgate.netmdpi.comnih.govthiadiazole) with different aromatic and heteroaromatic stannyl (B1234572) derivatives has been optimized. nih.gov Using PdCl₂(PPh₃)₂ as the catalyst in refluxing toluene with thienyltributyl stannane (B1208499) yielded the monoaryl derivative in 75% yield. nih.gov

Research has shown that for the Stille reaction of 4,7-dibromobenzo[d] researchgate.netmdpi.comnih.govthiadiazole, the highest yields of the desired bis(thienyl) derivative were achieved using PdCl₂(PPh₃)₂ as the catalyst in toluene. mdpi.com

Table 2: Optimization of Stille Coupling for 4,7-di(thiophen-2-yl)benzo[d] researchgate.netmdpi.comnih.govthiadiazole mdpi.com

| Entry | Catalyst | Solvent | Yield (%) |

|---|---|---|---|

| 1-7 | Various Pd catalysts and conditions | Various | Low |

Negishi Coupling

The Negishi coupling, which utilizes organozinc reagents, is another powerful tool for forming C-C bonds in the synthesis of this compound derivatives. polyu.edu.hk This method is known for its high functional group tolerance and its ability to couple sp³, sp², and sp hybridized carbon atoms. wikipedia.org While less commonly reported specifically for this compound compared to Suzuki and Stille couplings, it has been instrumental in synthesizing various π-conjugated organic materials, including those containing thiophene units which are often coupled with benzothiadiazole cores. nih.gov The general applicability of Negishi coupling suggests its utility for creating complex benzothiadiazole-containing molecules. rsc.orgresearchgate.net

Oxidative C-H Arylation and Thienylation

Direct C-H arylation and thienylation reactions represent a more atom-economical and environmentally friendly approach to functionalizing the this compound ring system, as they avoid the pre-functionalization of one of the coupling partners. nih.gov These palladium-catalyzed reactions directly couple a C-H bond of the benzothiadiazole with a haloarene or halothiophene. nih.gov

For example, the direct C-H arylation of benzo[1,2-d:4,5-d′]bis( researchgate.netmdpi.comnih.govthiadiazole) with bromo- or iodoarenes and -thiophenes has been achieved using a catalytic system of Pd(OAc)₂ and di-tert-butyl(methyl)phosphonium tetrafluoroborate (B81430) salt, leading to the selective formation of 4-mono- and 4,8-di(het)arylated products. researchgate.net

Furthermore, oxidative C-H thienylation has been successfully performed. The reaction of 4-bromobenzo[1,2-d:4,5-d′]bis( researchgate.netmdpi.comnih.govthiadiazole) with thiophenes using silver oxide as an oxidant has been studied. mdpi.com While palladium trifluoroacetate (B77799) was found to be an ineffective catalyst, other palladium catalysts have been used successfully under different conditions. mdpi.com Oxidative double C-H hetarylation of benzo[1,2-d:4,5-d′]bis( researchgate.netmdpi.comnih.govthiadiazole) with thiophenes in the presence of Pd(OAc)₂ and silver (I) oxide in DMSO has been used to prepare bis-thienylbenzo-bis-thiadiazoles in moderate yields. grafiati.comnih.gov

Table 3: Palladium-Catalyzed C-H Oxidative Thienylation of 4-bromobenzo[1,2-d:4,5-d′]bis( researchgate.netmdpi.comnih.govthiadiazole) mdpi.com

| Entry | Thiophene Derivative | Catalyst System | Yield |

|---|---|---|---|

| 1 | (2-ethylhexyl)thiophene | Pd(TFA)₂ / Ag₂O | No reaction |

C-H Borylation for Regioselective Functionalization

Regioselective C-H borylation has emerged as a powerful strategy for the direct functionalization of the this compound core, providing versatile building blocks for further synthetic transformations. acs.orgdiva-portal.org Iridium-catalyzed C-H borylation allows for the introduction of a boryl group at specific positions on the benzene ring of the benzothiadiazole. acs.orgnih.gov This method enables access to 5-boryl or 4,6-diboryl BTD building blocks. acs.orgnih.gov

The regioselectivity of the borylation can be controlled. While the C4-H is the most acidic proton, the high C5-H regioselectivity observed in some cases is likely due to the inhibitory effect of the N3 lone pair. diva-portal.org The resulting organoboronate esters are highly versatile intermediates that can readily participate in subsequent cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce a wide range of aryl and heteroaryl substituents. acs.org This two-step sequence of C-H borylation followed by cross-coupling provides a flexible and efficient route to a diverse array of functionalized this compound derivatives that would be difficult to access through other methods. nih.govnih.gov

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 1,3,2,4-Benzodithiadiazine |

| 1,2,3-Benzodithiazolyl π-radicals |

| Di-tert-butyl peroxide |

| 4,8-Dibromobenzo[1,2-d:4,5-d′]bis( researchgate.netmdpi.comnih.govthiadiazole) |

| Tetrakis(triphenylphosphine)palladium(0) |

| Potassium carbonate |

| Thiophene pinacolate ester |

| 4,7-Dibromobenzo[d] researchgate.netmdpi.comnih.govthiadiazole |

| PdCl₂(PPh₃)₂ |

| Thienyltributyl stannane |

| Palladium(II) acetate |

| Di-tert-butyl(methyl)phosphonium tetrafluoroborate salt |

| Silver (I) oxide |

| Palladium trifluoroacetate |

| (2-ethylhexyl)thiophene |

| 5-Boryl BTD |

Reactions Involving Aryne Intermediates

The functionalization of the benzothiadiazole core can be achieved through the generation of highly reactive aryne intermediates. Arynes are versatile electrophiles that allow for the introduction of a wide array of functional groups onto two adjacent carbon atoms of the aromatic ring in a single step. acs.orgnih.govdiva-portal.org This methodology is particularly useful for creating complex derivatives that are otherwise difficult to synthesize.

A key example involves the generation of the novel heteroaryne, 2,1,3-benzothiadiazol-4,5-yne. acs.orgnih.govdiva-portal.org This intermediate is typically formed under mild and operationally simple conditions through the deprotonation of a diaryliodonium salt precursor ortho to the iodine(III) center. acs.orgnih.gov This process results in the ejection of an iodoarene and the formation of a strained triple bond within the benzene portion of the benzothiadiazole ring. acs.orgnih.gov

The subsequent trapping of this aryne intermediate is highly regioselective. The regioselectivity is governed by the "Aryne Distortion Model," which posits that the initial nucleophilic attack from a trapping agent (an arynophile) occurs at the more linear, and thus more electrophilic, carbon of the strained triple bond. acs.orgnih.govnih.gov For 2,1,3-benzothiadiazol-4,5-yne, density functional theory (DFT) calculations predict significant distortion of the triple bond, favoring selective nucleophilic attack at the C5 position. acs.orgnih.gov

This synthetic strategy has been successfully demonstrated by trapping the 2,1,3-benzothiadiazol-4,5-yne intermediate with various arynophiles. For instance, reactions with an azide (B81097), a cyclic urea, and furan (B31954) proceed via exclusive deprotonation at the more acidic C4–H position, leading to the predicted products resulting from nucleophilic attack at C5. acs.orgdiva-portal.org

| Aryne Precursor | Arynophile | Resulting Product Structure | Key Finding |

|---|---|---|---|

| Diaryliodonium salt of 2,1,3-Benzothiadiazole (B189464) | Azide (e.g., TMS-Azide) | Triazolo[4,5-d]benzothiadiazole derivative | Regioselective formation of the C5-adduct was observed. acs.org |

| Diaryliodonium salt of 2,1,3-Benzothiadiazole | Cyclic Urea | Fused heterocyclic system | Only the regioisomer from nucleophilic attack at C5 was formed, confirmed by X-ray crystallography. acs.orgdiva-portal.org |

| Diaryliodonium salt of 2,1,3-Benzothiadiazole | Furan | Diels-Alder cycloadduct | Reaction demonstrates the [4+2] cycloaddition capability of the BTD-aryne. acs.org |

Cycloaddition Reactions (e.g., Azide–Nitrile Cycloaddition)

Cycloaddition reactions provide a powerful pathway for constructing complex heterocyclic systems appended to the benzothiadiazole scaffold. A notable example is the 1,3-dipolar cycloaddition between azides and nitriles, which serves as an efficient method for synthesizing 1,2,3-triazole-containing benzothiadiazole derivatives. mdpi.comresearchgate.net This reaction is particularly valuable as it furnishes 5-amino-1,2,3-triazoles, a class of compounds that cannot be accessed via the more common copper-catalyzed azide-alkyne "click" chemistry. mdpi.comresearchgate.net

The process involves the reaction of a benzothiadiazole derivative bearing a nitrile group with various aliphatic or aromatic azides. mdpi.com The reaction is typically catalyzed by a base, such as potassium tert-butoxide (KOtBu), in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO). mdpi.com Optimized conditions often involve using an excess of the azide and a catalytic amount of the base at elevated temperatures (e.g., 70 °C) to achieve high yields of the desired 5-amino-1,2,3-triazole-linked benzothiadiazoles. mdpi.com

This methodology allows for the introduction of diverse functional groups onto the resulting triazole ring, providing a modular approach to new functional materials. mdpi.comresearchgate.netresearchgate.net The resulting aminotriazole products can be further functionalized, for example, through subsequent cross-coupling reactions like the Buchwald-Hartwig amination, to create even more complex N-aryl and N,N-diaryl substituted derivatives. mdpi.com

| Benzothiadiazole-Nitrile Substrate | Azide Reactant | Base/Solvent | Yield | Reference |

|---|---|---|---|---|

| (7-(4-methoxyphenyl)benzo[c] acs.orgCurrent time information in Bangalore, IN.imperial.ac.ukthiadiazol-4-yl)acetonitrile | Benzyl (B1604629) azide | KOtBu / DMSO | 94% | mdpi.com |

| (7-(4-methoxyphenyl)benzo[c] acs.orgCurrent time information in Bangalore, IN.imperial.ac.ukthiadiazol-4-yl)acetonitrile | Phenethyl azide | KOtBu / DMSO | 90% | mdpi.com |

| (7-(4-methoxyphenyl)benzo[c] acs.orgCurrent time information in Bangalore, IN.imperial.ac.ukthiadiazol-4-yl)acetonitrile | 3-Azidopropan-1-ol | KOtBu / DMSO | 85% | mdpi.com |

| (7-(p-tolyl)benzo[c] acs.orgCurrent time information in Bangalore, IN.imperial.ac.ukthiadiazol-4-yl)acetonitrile | Benzyl azide | KOtBu / DMSO | 92% | mdpi.com |

Theoretical and Computational Investigations of 1,2,3 Benzothiadiazole

Quantum Chemical Studies (e.g., DFT, Ab Initio)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, have been extensively used to investigate the fundamental properties of 1,2,3-benzothiadiazole. These studies are crucial for rationalizing experimental observations and predicting the behavior of new materials.

The electronic properties of this compound and its derivatives are largely governed by their frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are key to understanding the molecule's behavior in electronic applications.

In many donor-acceptor (D-A) systems incorporating the this compound unit, the HOMO is typically localized on the electron-donating moiety, while the LUMO is centered on the electron-accepting this compound core. rsc.orgresearchgate.netrsc.org For instance, in derivatives where this compound is linked to a triphenylamine (B166846) (TPA) donor, the LUMO is primarily centralized on the benzothiadiazole unit. asianpubs.org Similarly, in systems with a carbazole (B46965) donor, the HOMO is mainly located on the carbazole subunit, and the LUMO is localized on the benzothiadiazole moiety. mdpi.com This spatial separation of HOMO and LUMO is a characteristic feature of intramolecular charge transfer (ICT) compounds.

The energy levels of the HOMO and LUMO, and consequently the HOMO-LUMO energy gap (Egap), are critical parameters that influence the optical and electronic properties of these molecules. acs.org Theoretical calculations have shown that chemical modifications to the this compound core or the attached donor/acceptor groups can effectively tune these energy levels. For example, the introduction of fluorine atoms into the benzothiadiazole ring can lower both the HOMO and LUMO energy levels. beilstein-journals.org DFT calculations have been successfully employed to predict the HOMO and LUMO energies, which often show good agreement with experimental values derived from electrochemical measurements. rsc.orgbeilstein-journals.org

The nature of the electronic transitions can also be elucidated through computational studies. Time-dependent DFT (TD-DFT) calculations are often used to simulate absorption spectra. researchgate.net These calculations can reveal that the lowest energy absorption band, which is crucial for many applications, often corresponds to the HOMO → LUMO transition and possesses a strong intramolecular charge transfer (ICT) character. acs.org

| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Key Finding |

|---|---|---|---|---|---|

| FBTSCN-IDT | DFT/B3LYP/6-31G(d,p) | -5.74 | -3.65 | 2.09 | LUMO is largely localized on the BT unit. rsc.org |

| BTSCN-IDT | DFT/B3LYP/6-31G(d,p) | -5.57 | -3.43 | 2.14 | LUMO is largely localized on the BT unit. rsc.org |

| OMC | PBE0/6-31G(d) | -5.0 | -1.7 | 3.30 | LUMO is mostly centralized on BTD. asianpubs.org |

| OMC-H | PBE0/6-31G(d) | -5.5 | -2.31 | 3.19 | LUMO is mostly centralized on BTD. asianpubs.org |

| P1 (PFDTBT) | Experimental (CV) | -5.48 | -3.58 | 1.90 | Fluorination in P2 lowers both HOMO and LUMO levels. beilstein-journals.org |

| P2 (PFDTDFBT) | Experimental (CV) | -5.53 | -3.75 | 1.78 | Lowered HOMO/LUMO due to fluorine substitution. beilstein-journals.org |

The aromaticity of the this compound ring system is a key factor influencing its stability and electronic properties. Computational methods provide quantitative measures of aromaticity that are not directly accessible through experiments. Techniques like Nucleus-Independent Chemical Shift (NICS) and the Electron Density of Delocalized Bonds (EDDB) are used to evaluate the degree of aromaticity.

NICS calculations are a popular method where the magnetic shielding is calculated at the center of a ring. Negative NICS values are indicative of aromatic character, while positive values suggest anti-aromaticity. researchgate.net Studies have used NICS to evaluate the aromaticity of the 2,1,3-benzothiadiazole (B189464) core, providing insights into its electronic delocalization. researchgate.net

The EDDB method allows for a numerical analysis of the degree of delocalization by quantifying the number of effectively delocalized π-electrons. mdpi.com Comparative studies have shown that the degree of delocalization in the 1,2,3-thiadiazole (B1210528) ring is less than that in the isomeric 1,2,5-thiadiazole (B1195012) ring when fused to a benzene (B151609) ring. mdpi.comresearchgate.net This difference in electron delocalization has been linked to variations in the electron affinity of the respective isomers. mdpi.com

This compound is a well-known electron-acceptor unit, and its derivatives often exhibit significant intramolecular charge transfer (ICT) upon photoexcitation. mdpi.commdpi.com This property is fundamental to their use in optoelectronic devices.

Computational studies are instrumental in characterizing these ICT processes. By analyzing the electron density distribution of the frontier molecular orbitals, it's possible to visualize the charge transfer from a donor part of the molecule to the benzothiadiazole acceptor. researchgate.net DFT and TD-DFT calculations can quantify the extent of charge transfer. For example, in some fluorophores, calculations have shown an increase in ICT character of up to 50% from the HOMO to the LUMO. researchgate.net

The absorption spectra of these D-A systems typically feature a broad, long-wavelength band that is assigned to the ICT transition. mdpi.com The position and intensity of this band are sensitive to the solvent polarity (solvatochromism), a hallmark of ICT. Theoretical calculations performed in different solvent environments (using continuum models) can help to understand and predict these solvatochromic shifts. rsc.org The excited-state properties, including the geometry and charge distribution of the ICT state, can be modeled to understand the emission properties and the large Stokes shifts often observed in these compounds. rsc.org

Aromaticity and Delocalization Analysis

Molecular Dynamics and Conformational Analysis

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior and conformational landscape of this compound-containing molecules and polymers over time. This is particularly important for understanding how molecular conformation affects material properties in the solid state or in solution.

For conjugated polymers incorporating benzothiadiazole, MD simulations can reveal insights into the nanoscale structure and morphology. nih.gov These simulations, often employing bespoke classical force fields parameterized with data from quantum chemical calculations, can model the packing of polymer chains in an amorphous state. nih.govnih.gov This allows for the investigation of phenomena such as ring stacking and the formation of interchain species, which are known to influence the photophysical properties like fluorescence quantum yield. nih.gov

Conformational analysis, often performed using quantum chemical methods, investigates the relative energies of different spatial arrangements (conformers) of a molecule. For molecules with rotatable bonds, such as those linking the benzothiadiazole unit to other aromatic rings, understanding the preferred conformation is crucial. For example, in 4,7-di(2-thienyl)-2,1,3-benzothiadiazole (DTBT), three coplanar conformations (trans-cis, trans-trans, cis-cis) can exist. acs.org Quantum mechanical calculations can determine the relative stability of these conformers and the energy barriers for rotation, which supports experimental findings from techniques like variable-temperature NMR. acs.org These conformational preferences, along with intramolecular interactions (e.g., S-F, S-N contacts), can significantly impact crystal packing and, consequently, charge transport properties. acs.org

Machine Learning Approaches in Design and Prediction

More recently, machine learning (ML) has emerged as a powerful tool to accelerate the design and discovery of new materials based on this compound. By training models on existing experimental or computational data, ML can predict the properties of novel, un-synthesized molecules with high speed and accuracy, significantly reducing the reliance on costly and time-consuming experiments or quantum chemical calculations. nih.govacs.org

A key application of ML in this area is the prediction of photophysical properties, such as the maximum absorption (λmaxabs) and emission (λmaxem) wavelengths of 2,1,3-benzothiadiazole derivatives. nih.govacs.org These properties are central to applications in organic electronics.

Researchers have developed ML models using various algorithms like Random Forest, LightGBM, and XGBoost, trained on datasets of benzothiadiazole derivatives compiled from the literature. acs.org These models use molecular fingerprints (numerical representations of the chemical structure) as input to predict the output properties. The performance of these models can be very high, with reported R² values of 0.92 for absorption and 0.89 for emission, indicating a strong correlation between predicted and actual values. nih.govacs.org

To make these predictive tools more accessible, web-based applications have been developed. acs.org These platforms allow researchers to input a molecular structure (e.g., via its SMILES notation) and obtain a rapid prediction of its photophysical properties, streamlining the initial stages of material design. acs.org Furthermore, techniques like SHapley Additive exPlanations (SHAP) analysis can be used to interpret the ML models, providing insights into which molecular features are most influential in determining a specific property. nih.govresearcher.life For example, SHAP analysis has highlighted the presence of a tertiary amine and the polarity of the solvent as key factors for achieving red-shifted emissions in benzothiadiazole derivatives. nih.govresearcher.life

| Model Type | Predicted Property | Performance Metric (R²) | Key Insight |

|---|---|---|---|

| Random Forest | Absorption Wavelength | 0.92 | High predictive accuracy for absorption spectra. nih.govacs.org |

| Random Forest | Emission Wavelength | 0.89 | High predictive accuracy for emission spectra. nih.govacs.org |

| Quadratic Support Vector Machine | Absorption Wavelength | 0.961 | Demonstrates high accuracy in predicting absorption for a large dataset of organic dyes. researchgate.netresearchgate.net |

| Quadratic Support Vector Machine | Emission Wavelength | 0.929 | Demonstrates high accuracy in predicting emission for a large dataset of organic dyes. researchgate.netresearchgate.net |

SHapley Additive exPlanations (SHAP) Analysis for Design Insights

SHapley Additive exPlanations (SHAP) is a sophisticated technique rooted in cooperative game theory that has been adapted to interpret the predictions of machine learning (ML) models. In computational chemistry and materials science, SHAP analysis provides crucial design insights by quantifying the contribution of individual molecular features or descriptors to a model's prediction for a specific property. This approach enhances the transparency of "black-box" ML models, allowing researchers to understand complex structure-property relationships. acs.orgmdpi.com

While direct applications of SHAP analysis specifically for the molecular design of this compound derivatives are not extensively documented in current literature, the methodology has been successfully applied to its isomer, 2,1,3-benzothiadiazole (BTD). acs.orgnih.gov These studies serve as a valuable blueprint for how SHAP could be leveraged for this compound.

In a recent study on 2,1,3-BTD derivatives, machine learning models were developed to predict photophysical properties like maximum absorption and emission wavelengths. acs.orgnih.gov SHAP analysis was then employed to interpret these models. The analysis revealed that the presence of tertiary amine groups and the polarity of the solvent were key features that strongly influenced the red-shifting of emission wavelengths. acs.orgnih.gov By assigning a numerical SHAP value to each molecular fragment or descriptor, the method identified the specific substructures that had the most significant impact on the predicted properties. acs.org This allows for a rational, targeted approach to molecular engineering, guiding chemists on which modifications are most likely to achieve desired photophysical characteristics. acs.orgnih.gov

This approach, combining machine learning with SHAP for interpretability, could be directly translated to the study of this compound. By building a dataset of this compound derivatives and their measured properties, predictive ML models could be trained. Subsequent SHAP analysis would elucidate the key molecular fragments and electronic features governing their behavior, accelerating the rational design of new derivatives with tailored functionalities for various applications.

Spectroscopic Analysis from a Theoretical Perspective

Theoretical methods, particularly those based on quantum chemistry, are invaluable for predicting and interpreting the spectroscopic properties of molecules. For this compound, computational approaches can provide a deeper understanding of its electronic structure and how this translates to its spectroscopic signatures, such as Nuclear Magnetic Resonance (NMR).

Theoretical calculations, especially using Density Functional Theory (DFT), have become a standard tool for the accurate prediction of NMR chemical shifts. beilstein-journals.orgacs.org These computations can model the magnetic shielding around each nucleus, which can then be converted into chemical shifts (δ) that are directly comparable to experimental data. This predictive power is crucial for confirming structural assignments, understanding substituent effects, and interpreting complex spectra. Common methodologies involve geometry optimization followed by NMR calculations using specific functionals (e.g., B3LYP, PBE1PBE) and basis sets (e.g., 6-311+G(2d,p)) within a simulated solvent environment. beilstein-journals.org

A complete experimental analysis of the proton NMR spectrum of this compound has been performed, providing benchmark values for the chemical shifts of the four protons on the benzene ring. rsc.org The protons form a complex spin system due to their coupling interactions. The reported chemical shifts provide a basis for validation of theoretical methods. rsc.org Further studies have analyzed the ¹H NMR spectra of various substituted 1,2,3-benzothiadiazoles, such as nitro, bromo, and methoxy (B1213986) derivatives, using additivity rules to rationalize the observed shifts in terms of electronic effects. rsc.org

While specific, in-depth theoretical studies predicting the full ¹³C and ¹H NMR spectra of the parent this compound are not widely published, the experimental data available serves as a reference for such future computational work. The table below presents the experimentally determined ¹H NMR chemical shifts for this compound.

Experimental ¹H NMR Chemical Shifts for this compound

| Proton | Chemical Shift (δ, ppm) |

|---|---|

| H-4 | 8.16 |

| H-5 | 7.46 |

| H-6 | 7.61 |

| H-7 | 8.01 |

Data sourced from a complete analysis of the nuclear magnetic resonance spectrum of this compound. rsc.org

Table of Compounds

| Compound Name |

|---|

| This compound |

| 2,1,3-Benzothiadiazole |

| 4-nitro-1,2,3-benzothiadiazole |

| 5-nitro-1,2,3-benzothiadiazole |

| 6-nitro-1,2,3-benzothiadiazole |

| 7-nitro-1,2,3-benzothiadiazole |

| 4-bromo-1,2,3-benzothiadiazole |

| 5-bromo-1,2,3-benzothiadiazole |

| 6-bromo-1,2,3-benzothiadiazole |

| 7-bromo-1,2,3-benzothiadiazole |

| 4-methoxy-1,2,3-benzothiadiazole |

| 5-methoxy-1,2,3-benzothiadiazole |

| 6-methoxy-1,2,3-benzothiadiazole |

Advanced Spectroscopic Characterization Techniques in 1,2,3 Benzothiadiazole Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ²⁹Si)

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of 1,2,3-benzothiadiazole derivatives. rsc.orgrsc.orgmdpi.com It provides detailed information about the chemical environment of magnetically active nuclei, primarily ¹H and ¹³C, and in specific cases, ²⁹Si. mdpi.commdpi.comacs.orgacs.org

¹H NMR spectra are fundamental for identifying the number and connectivity of protons in a molecule. For instance, in a study of 4,7-dibromo-2,1,3-benzothiadiazole (B82695), the protons on the benzothiadiazole core appeared as a singlet at 7.73 ppm in CDCl₃. rsc.org The chemical shifts and coupling constants of aromatic protons in substituted BTDs provide insights into the electronic effects of the substituents and their positions on the ring. rsc.org Variable-temperature ¹H NMR has been used to study the rotational barriers of thiophene (B33073) units attached to the BTD core, revealing information about the conformational dynamics of these molecules in solution. acs.org

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The imine carbons (C=N) in the thiadiazole ring of BTD derivatives typically resonate at around 153-160 ppm, reflecting their electron-deficient nature. sci-hub.sersc.org For example, the ¹³C NMR spectrum of 4,7-dibromo-2,1,3-benzothiadiazole shows signals at 152.98, 132.39, and 113.93 ppm in CDCl₃. rsc.org The chemical shifts of the carbons in the benzene (B151609) ring are sensitive to the electronic nature of the substituents, providing further evidence for the "push-pull" character of donor-acceptor BTD derivatives. rsc.org

²⁹Si NMR spectroscopy is a more specialized technique used when silicon-containing moieties, such as trimethylsilyl (B98337) (TMS) groups, are incorporated into the BTD structure. mdpi.com In a study of 4,7-bis(5-(trimethylsilyl)thiophen-2-yl)benzothiadiazole, ²⁹Si NMR was used to confirm the presence and chemical environment of the TMS groups. mdpi.com This technique is valuable for characterizing organosilicon derivatives of BTDs, which are of interest for their potential in organic electronics.

| Compound | Solvent | ¹H NMR (ppm) | ¹³C NMR (ppm) | Reference |

|---|---|---|---|---|

| 4,7-Dibromo-2,1,3-benzothiadiazole | CDCl₃ | 7.73 (s, 2H) | 152.98, 132.39, 113.93 | rsc.org |

| 4-Bromo-7-(4-methoxyphenyl)-2,1,3-benzothiadiazole | CDCl₃ | 7.89 (d, J = 7.6 Hz, 1H), 7.86 (d, J = 8.8 Hz, 2H), 7.53 (d, J = 7.6 Hz, 1H), 7.03 (d, J = 8.8 Hz, 2H), 3.89 (s, 3H) | Data not fully provided | rsc.org |

| 4-Bromo-7-(4-tert-butylphenyl)-2,1,3-benzothiadiazole | CDCl₃ | 7.91 (d, J = 7.6 Hz, 1H), 7.84 (d, J = 8.8 Hz, 2H), 7.56 (d, J = 7.6 Hz, 3H), 1.39 (s, 9H) | 153.87, 153.28, 151.92, 134.00, 133.74, 132.35, 128.85, 128.01, 125.78, 112.72, 34.78, 31.32 | rsc.org |

| 4,7-Bis(4-tert-butylphenyl)-2,1,3-benzothiadiazole | CDCl₃ | 7.91 (d, J = 8.0 Hz, 4H), 7.76 (s, 2H), 7.58 (d, J = 8.4 Hz, 4H), 1.40 (s, 18H) | 154.22, 151.40, 134.63, 133.01, 128.89, 127.93, 125.67, 34.75, 31.37 | rsc.org |

Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and elemental composition of this compound derivatives. acs.org It is routinely used to confirm the identity of newly synthesized compounds. mdpi.comacs.org Techniques like electrospray ionization (ESI) are commonly employed. mdpi.commdpi.com For example, the HRMS (ESI-TOF) of a morpholine-substituted benzo[1,2-d:4,5-d′]bis( nih.govrsc.orgresearchgate.netthiadiazole) derivative showed a calculated m/z of 279.0243 for [M+H]⁺, with a found value of 279.0240, confirming its elemental formula. mdpi.com Similarly, a piperidine-substituted analogue had a calculated m/z of 277.0450 and a found value of 277.0444. mdpi.com

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound derivatives by detecting the vibrational frequencies of their bonds. acs.org The presence of specific functional groups can be confirmed by characteristic absorption bands. For instance, the cyano group (C≡N) in benzo[1,2-d:4,5-d′]bis( nih.govrsc.orgresearchgate.netthiadiazole)-4-carbonitrile is identified by a distinct band at 2233 cm⁻¹ in its IR spectrum. mdpi.com In another study, the IR spectra of various BTD derivatives showed characteristic peaks for C-H, C=C, and other functional group vibrations. mdpi.com For example, a morpholine-substituted BTD derivative displayed bands at 2961, 2918, 1563, and 1441 cm⁻¹, among others. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is crucial for investigating the electronic absorption properties of this compound derivatives. acs.org These compounds typically exhibit two main absorption bands. acs.orgmdpi.com The higher energy band, usually in the UV region, is attributed to π-π* transitions within the aromatic system. mdpi.com The lower energy band, often extending into the visible region, is characteristic of an intramolecular charge transfer (ICT) from the electron-donating groups to the electron-accepting BTD core. mdpi.com The position and intensity of this ICT band are highly dependent on the nature of the substituents and the solvent polarity. diva-portal.org For example, a study on 4,7-bis(phenylethynyl)-2,1,3-benzothiadiazole derivatives showed absorption maxima in the range of 426-437 nm. sci-hub.se Another investigation on dithienyl-BTD (DTBT) and its fluorinated analogue (DTF₂BT) revealed that both compounds have two absorption bands, one around 300 nm (π-π*) and another at 400-450 nm (ICT). acs.org

| Compound | Solvent | λmax (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Reference |

|---|---|---|---|---|

| 4,7-Bis(4-methoxyphenyl)-2,1,3-benzothiadiazole | DCM | 280, 400 | 20161, 8611 | |

| 4,7-Di-2-thienyl-2,1,3-benzothiadiazole (T-BTD) | Hexane | 436 | Not Provided | mdpi.com |

| 4,7-Bis(5-(trimethylsilyl)thiophen-2-yl)benzothiadiazole (TMS-T-BTD) | Hexane | 440 | Not Provided | mdpi.com |

| BTIA-ester | DMF | 370 | Not Provided | rsc.org |

| BTIA-COOH | DMF | 370 | Not Provided | rsc.org |

Electrochemical Methods (e.g., Cyclic Voltammetry)

Cyclic voltammetry (CV) is a key electrochemical technique used to determine the redox properties and energy levels (HOMO and LUMO) of this compound derivatives. rsc.orgrsc.org The electron-accepting nature of the BTD core makes these compounds amenable to reduction. uleth.ca By measuring the oxidation and reduction potentials, the HOMO and LUMO energy levels can be estimated, which is critical for their application in organic electronics like solar cells and OLEDs. rsc.orgnih.gov For example, in a study of two non-fullerene acceptors based on BTD, the HOMO levels were estimated to be -5.65 and -5.62 eV, while the LUMO levels were -3.81 and -3.67 eV, respectively. rsc.org The reversibility of the redox processes is also an important factor, with some BTD derivatives showing reversible or quasi-reversible reduction waves. rsc.orguleth.ca

| Compound | HOMO (eV) | LUMO (eV) | Electrochemical Band Gap (eV) | Reference |

|---|---|---|---|---|

| FBTSCN-IDT | -5.65 | -3.81 | 1.84 | rsc.org |

| BTSCN-IDT | -5.62 | -3.67 | 1.95 | rsc.org |

| PTBFTDTBT Polymer | -5.2 | Not Provided | Not Provided | acs.org |

Photophysical Characterization

The photophysical properties of this compound derivatives are central to their use in light-emitting applications. acs.orgdiva-portal.orgdiva-portal.orgrsc.org These properties are typically investigated using a combination of steady-state and time-resolved spectroscopic techniques.

Steady-State and Time-Resolved Luminescence Spectroscopy

Steady-state fluorescence spectroscopy provides information on the emission wavelengths and quantum yields of BTD derivatives. diva-portal.org Many BTD-based fluorophores exhibit emission in the visible region of the spectrum, with large Stokes shifts, which is beneficial for various imaging and sensing applications. rsc.orgdiva-portal.org The emission color can be tuned by modifying the substituents on the BTD core. sci-hub.se For example, derivatives have been synthesized that emit blue, green, and red light. sci-hub.se The fluorescence quantum yield, a measure of the emission efficiency, can be significantly influenced by the solvent and the substitution pattern. diva-portal.org

Time-resolved luminescence spectroscopy is used to measure the lifetime of the excited state, providing insights into the deactivation pathways. diva-portal.org Interestingly, some BTD derivatives exhibit unexpectedly long luminescence lifetimes, on the order of microseconds, which is indicative of phosphorescence from a triplet excited state. nih.gov This phenomenon has been attributed to the heavy-atom effect, where the presence of a bromine atom promotes intersystem crossing from the singlet to the triplet state. nih.gov A study on aurated BTD derivatives also revealed bright room-temperature phosphorescence, with lifetimes in the microsecond range. rsc.org

| Compound | Solvent/State | Excitation λ (nm) | Emission λ (nm) | Quantum Yield (Φ) | Lifetime (τ) | Reference |

|---|---|---|---|---|---|---|

| 4,7-Bis(4-methoxyphenyl)-2,1,3-benzothiadiazole | DCM | 400 | 510 | 0.93 | Not Provided | |

| 4,7-Bis(4-methoxyphenyl)-2,1,3-benzothiadiazole | Solid State | 400 | 480 | 0.66 | Not Provided | |

| 4-Bromo-7-(3-pyridylamino)-2,1,3-benzothiadiazole | Not Specified | Not Provided | Not Provided | Not Provided | 9 µs | nih.govresearchgate.net |

| Aurated BTD (3a) | 2-Me-THF | 365 | 624 | 0.14 | 2.1 µs (phosphorescence) | rsc.org |

| 4-Methoxy-BTD | Toluene (B28343) | 357 | 445 | 0.56 | 21.1 ns | diva-portal.org |

Quantum Yield Determinations

The fluorescence quantum yield (ΦF) is a critical parameter for characterizing the emission efficiency of fluorophores, representing the ratio of photons emitted to photons absorbed. In the research of this compound (BTD) and its derivatives, determining the quantum yield is fundamental to assessing their potential in applications such as organic light-emitting diodes (OLEDs), fluorescent probes, and photocatalysis. rsc.orgresearchgate.netrsc.orgacs.org

Research has shown that the quantum yields of BTD derivatives can be exceptionally high, often approaching unity under optimal conditions. d-nb.infoub.edu For instance, a π-extended benzothiadiazole derivative has been reported to exhibit a high quantum yield of 98%. rsc.org Similarly, a series of push-pull BTD derivatives demonstrated quantum yields of up to 98% in dichloromethane (B109758) (DCM). d-nb.info The strategic design of BTD derivatives, particularly those with a donor-acceptor (D-A) architecture, is crucial for achieving high emission efficiencies. rsc.org

The solvent environment plays a significant role in the quantum yield of BTD derivatives. Strong "push-pull" type BTDs, which possess strong electron-donating and electron-withdrawing groups, tend to show high fluorescence quantum yields in apolar solvents but lower yields in polar solvents. rsc.org This is attributed to the formation of an intramolecular charge transfer (ICT) state. rsc.orgfrontiersin.org Conversely, derivatives with weaker push-pull characteristics may exhibit the opposite trend, with higher quantum yields in polar media. rsc.org In some cases, the fluorescence quantum yields are nearly constant regardless of solvent polarity. nih.gov For example, gold(I) benzothiadiazole derivatives have been synthesized that display quantum yields above 80%, and their emission can be tuned by altering solvent polarity. ub.edu

Solid-state quantum yields are also a key area of investigation, especially for applications in electronic devices. Crystals of 4,7-diphenyl-2,1,3-benzothiadiazole (B12581777) (P2-BTD) and its derivatives have shown high fluorescence quantum yields, ranging from 50% to 85%. acs.org Doping BTD derivatives into a host matrix, such as CBP, can also result in strong near-infrared (NIR) emission with high fluorescence quantum yields in the solid state. rsc.org

Table 1: Quantum Yields of Selected this compound Derivatives This table is interactive and can be sorted by clicking on the column headers.

| Compound/Derivative Class | Quantum Yield (ΦF) | Conditions/Solvent | Reference(s) |

|---|---|---|---|

| π-Extended Benzothiadiazole | 0.98 | - | rsc.org |

| Gold(I) Benzothiadiazole Derivatives | >0.80 | Various | ub.edu |

| 4,7-Diphenyl-2,1,3-benzothiadiazole (P2-BTD) Crystals | 0.50 - 0.85 | Crystalline Solid State | acs.org |

| 4,7-Diphenyl-2,1,3-benzothiadiazole (P2-BTD) Solutions | 0.75 - 0.98 | Solution | acs.org |

| Push-pull BTD derivatives (1-4) | up to 0.98 | Dichloromethane (DCM) | d-nb.info |

| Fluorenyl Benzothiadiazole Dyes (2 and 4) | 0.60 - 0.67 | Various Solvents | nih.gov |

| 4,7-diarylbenzo[c] rsc.orgnih.govchemrxiv.orgthiadiazoles | - | - | hw.ac.uk |

| D-A-D Chromophores with Triphylamine & Oligothiophene-Benzothiadiazole | High | Doped in CBP Host (Solid State) | rsc.org |

| 4-Ethynyl-2,1,3-benzothiadiazole Derivatives | High in apolar, low in polar solvents | Varies (Push-Pull Strength) | rsc.org |

Photostability Studies

Photostability, the ability of a molecule to resist degradation upon exposure to light, is a paramount property for materials used in optoelectronic and bioimaging applications. The this compound core is generally considered to be photostable, a feature that contributes to the robustness of its derivatives in various applications. researchgate.netchemrxiv.orgmdpi.com

Studies on libraries of BTD-based photocatalysts have demonstrated that many derivatives exhibit good photostability. hw.ac.uk In one such study, solutions of various 4,7-diarylbenzo[c] rsc.orgnih.govchemrxiv.orgthiadiazole photocatalysts were irradiated for 18 hours, with most showing little to no photobleaching, as confirmed by 1H NMR spectroscopy. hw.ac.uk However, derivatives with certain substituents, such as pyrene (B120774) (Pyr-BTZ) or formylphenyl (pCHO-BTZ), showed significant photodecomposition under the same conditions. hw.ac.uk

In some specific cases, photodegradation has been observed even when it is not immediately apparent from simple absorption spectra. For example, aurated benzothiadiazole derivatives, while initially appearing stable, showed the emergence of a new, strong emissive band after irradiation, indicating a photochemical reaction had occurred. diva-portal.org In contrast, some derivatives show remarkable stability; for instance, an indolin-3-imine derivative incorporating a BTD moiety was found to be highly photostable in both polar and apolar solvents. The photodegradation of benzothiazole (B30560) itself has been studied under UV light, where it was shown to follow first-order kinetics. nih.gov

Table 2: Summary of Photostability Findings for this compound Derivatives This table is interactive and can be sorted by clicking on the column headers.

| Compound/Derivative Class | Photostability Observation | Method of Analysis | Reference(s) |

|---|---|---|---|

| 4,7-diarylbenzo[c] rsc.orgnih.govchemrxiv.orgthiadiazole library | Most exhibited good photostability; some derivatives (Pyr-BTZ, 2Nap-BTZ, pCHO-BTZ) showed significant decomposition. | 1H NMR spectroscopy after 18h irradiation. | hw.ac.uk |

| Non-fullerene acceptors (IDTBR, IDFBR) | Degradation involves light-induced conformational changes followed by photo-oxidation. IDTBR showed better photostability than IDFBR. | Raman spectroscopy, performance degradation studies. | |

| Aurated benzothiadiazole derivatives | Photodegradation observed, leading to the appearance of a new emissive band. | Time-resolved luminescence spectroscopy. | diva-portal.org |

| Benzothiazole (BTH) | Photodegradation follows first-order kinetics under UV light in a photo-Fenton-like system. | HPLC, mass spectrometry. | nih.gov |

| Indolin-3-imine derivative | High photostability observed in various solvents. | Spectroscopic studies in solution. | |

| General BTD materials | Often exhibit high thermal stability and photostability. | General literature review. | researchgate.netmdpi.com |

| o-nitrobenzyl scaffold with 4-amino-nitrobenzothiazole | Photochemical degradation was the preferred process over the intended photocleavage. | UV-vis absorbance, 1H NMR spectroscopy after irradiation. | chemrxiv.org |

Applications and Material Science of 1,2,3 Benzothiadiazole

Organic Electronics and Optoelectronic Materials

The 1,2,3-benzothiadiazole moiety is a fundamental component in the design of small molecules and polymers for organic electronic and optoelectronic applications. polyu.edu.hkresearchgate.netresearchgate.netossila.com Its strong electron-accepting character makes it an excellent building block for creating materials with tailored energy levels and charge-transport properties. polyu.edu.hk These materials can be processed from solution, enabling the use of cost-effective fabrication techniques like printing and spin-coating for the production of electronic devices. ossila.com

Organic Light-Emitting Diodes (OLEDs)

Derivatives of this compound are extensively used as emissive materials in Organic Light-Emitting Diodes (OLEDs). polyu.edu.hkunits.it Their electron-deficient structure allows for the creation of compounds that emit light across the visible spectrum, from blue to red and even into the near-infrared (NIR) region. mdpi.comfrontiersin.org By incorporating this compound as an acceptor unit in donor-acceptor-donor (D-A-D) type molecules, researchers have developed highly efficient emitters. researchgate.netrsc.org

For instance, certain this compound derivatives have been engineered to exhibit thermally activated delayed fluorescence (TADF), a mechanism that can significantly enhance the efficiency of OLEDs. rsc.org In one study, a D–A–D structured molecule, 4,7-bis(9,9-dimethylacridin-10(9H)-yl) benzo[c] polyu.edu.hknih.govthiadiazole (BTZ–DMAC), was designed using 2,1,3-benzothiadiazole (B189464) as the acceptor, resulting in a red TADF emitter with a high maximum external quantum efficiency (EQE) of 8.8%. rsc.org Another research effort focused on thiophene-disubstituted benzothiadiazole derivatives for deep-red to near-infrared OLEDs, achieving a maximum EQE of 5.75% for doped devices. frontiersin.org

The versatility of this compound is further demonstrated by its use in creating white OLEDs (WOLEDs) by developing materials that emit across a broad range of the visible spectrum. mdpi.com The table below summarizes the performance of some OLEDs based on this compound derivatives.

| Compound/Emitter | Emission Color/Peak | Max. External Quantum Efficiency (EQE) | Luminance |

| BTZ–DMAC | Red (636 nm) | 8.8% | 1.06 cd m⁻² |

| BTDF-TTPA/BTDF-TtTPA (doped) | Deep-Red | 5.75% | N/A |

| BTDF-TTPA/BTDF-TtTPA (non-doped) | Near-Infrared (690 nm) | 1.44% | N/A |

| Compound 19 | Orange-Red | 3.1% | 8330 cd m⁻² |

| AIE Emitters 21-23 (non-doped) | Red (650 nm) | up to 2.17% | up to 6277 cd m⁻² |

Organic Solar Cells (OSCs) and Photovoltaics

In the realm of organic solar cells (OSCs), this compound and its derivatives are crucial components for constructing both polymer donors and non-fullerene acceptors. nih.govresearchgate.netacs.org The electron-deficient nature of the benzothiadiazole unit helps to create low-bandgap materials that can efficiently absorb sunlight. ossila.comacs.org

An isomer of the more common 2,1,3-benzothiadiazole, this compound (iBT), has been used to design a wide-bandgap polymer donor called PiBT. nih.gov Solar cells based on PiBT have achieved a remarkable efficiency of 19.0%, one of the highest for binary OSCs. nih.gov The isomerization from the 2,1,3- to the this compound structure was found to improve the polymer's photoelectric properties, including increasing the extinction coefficient and enhancing the coplanarity of the polymer backbone. nih.gov

Furthermore, a novel fused electron-withdrawing motif, naphtho[1,2-c:5,6-c′]bis( polyu.edu.hknih.govacs.orgthiadiazole) (iNT), was developed to create a cost-effective polymer donor, PiNT, which demonstrated a superior efficiency of 19.1% in OSCs. rsc.org In another study, a new copolymer, PBDTP-DTBT, based on benzothiadiazole and alkylphenyl-substituted benzodithiophene, achieved a power conversion efficiency of over 8%. bohrium.com The introduction of fluorine atoms onto the benzothiadiazole unit has also been shown to be an effective strategy for fine-tuning the energy levels of polymers and enhancing the performance of OSCs. acs.org

The following table highlights the performance of some OSCs incorporating this compound derivatives.

| Polymer/Acceptor | Power Conversion Efficiency (PCE) | Open-Circuit Voltage (Voc) | Short-Circuit Current (Jsc) | Fill Factor (FF) |

| PiBT-based | 19.0% | N/A | N/A | N/A |

| PiNT-based | 19.1% | 0.88 V | 27.8 mA cm⁻² | 77.6% |

| PBDTP-DTBT/PC71BM | 8.07% | 0.88 V | 12.94 mA/cm² | 70.9% |

| PBT-T1:PC70BM (with DIO) | 5.65% | ~0.9 V | N/A | N/A |

| PBDT2FBT-Ph-F:PC71BM | 9.02% | N/A | N/A | N/A |

Organic Field-Effect Transistors (OFETs)

The semiconducting properties of this compound-based materials make them suitable for use in the active channel layer of Organic Field-Effect Transistors (OFETs). polyu.edu.hkresearchgate.net These materials can exhibit either p-type (hole-transporting) or n-type (electron-transporting) behavior, depending on their molecular structure. rsc.orgaip.org

A series of copolymers incorporating thieno[3,2-b]thiophene (B52689) as the donor and benzothiadiazole as the acceptor unit have been synthesized and used in bottom-gate, top-contact OFETs. rsc.org These devices operated at low voltages and exhibited p-channel behavior, with one of the copolymers showing a hole mobility of 0.1 cm² V⁻¹ s⁻¹. rsc.org In another work, a solution-processable small molecule based on fluorene (B118485) and benzothiadiazole was reported as an n-type semiconductor for OFETs, achieving an electron mobility of 2.4 × 10⁻³ cm² V⁻¹ s⁻¹. aip.org

The introduction of chlorine atoms onto the 2,1,3-benzothiadiazole unit has been investigated as a strategy to improve the performance and operational stability of OFETs. acs.orgresearchgate.net A polymer based on dichlorinated-2,1,3-benzothiadiazole and (E)-2-(2-(thiophen-2-yl)vinyl)thiophene (P2ClBT-TVT) exhibited a hole mobility of 0.147 cm² V⁻¹ s⁻¹ and excellent operational stability. acs.orgresearchgate.net

Key performance metrics for some this compound-based OFETs are presented in the table below.

| Polymer/Small Molecule | Mobility (μ) | ON/OFF Ratio | Type |

| TT–BT copolymer (with C9H19 side chain) | 0.1 cm² V⁻¹ s⁻¹ | 3.5 × 10³ | p-channel |

| K12 (n-type small molecule) | 2.4 × 10⁻³ cm² V⁻¹ s⁻¹ | N/A | n-channel |

| P2ClBT-TVT | 0.147 cm² V⁻¹ s⁻¹ | N/A | p-channel |

Electrochromic Devices (ECDs)

The ability of this compound derivatives to undergo reversible color changes upon the application of an electrical potential makes them promising materials for electrochromic devices (ECDs). polyu.edu.hkrsc.org These devices can be used in applications such as smart windows, displays, and mirrors.

Polymers based on this compound can exhibit multiple color changes. researchgate.net For example, a polymer derived from 4,7-dicarbazol-9-yl-2,1,3-benzothiadiazole displayed colors ranging from yellow to yellowish-green, green, and turquoise blue. researchgate.net A dual-type electrochromic device constructed with this polymer and poly(3,4-ethylenedioxythiophene) showed a high contrast of 49.4% and a fast response time of 0.6 seconds. researchgate.net

Research has also explored the use of this compound fluorophores in devices that exhibit both electrochromism (color change) and electrofluorochromism (fluorescence modulation). nih.gov The collective electrochemical and photophysical properties of these materials demonstrate their potential for dual-role applications in chromic devices. nih.gov

| Polymer/Material | Color Change | Contrast (ΔT%) | Response Time | Coloration Efficiency (η) |

| Poly(4,7-dicarbazol-9-yl-2,1,3-benzothiadiazole) | Yellow to Turquoise Blue | 49.4% at 620 nm | 0.6 s | 1728 cm² C⁻¹ |

| Poly(4,7-di(thiophen-2-yl)benzo[c] polyu.edu.hknih.govthiadiazole) | Metallic Blue to Centaury Blue | 59% at 585 nm | 2.2 s | 324 cm² C⁻¹ |

| Unsymmetric Fluorophores | Visible color changes | 60-82% (NIR absorption) | Bleaching time: 22 s | Up to 655 cm² C⁻¹ |

Luminescent Probes and Fluorescent Tags for Bioimaging

The excellent photophysical properties of this compound derivatives, including high fluorescence quantum yields and large Stokes shifts, have led to their development as luminescent probes and fluorescent tags for bioimaging. acs.orgnih.govresearchgate.net These probes can be designed to selectively target and label specific cellular components, such as the plasma membrane, mitochondria, and nuclear DNA. acs.orgnih.govbeilstein-journals.org

The first use of a small-molecule 2,1,3-benzothiadiazole derivative as a selective cellular probe was reported in 2010. nih.gov Since then, numerous BTD-based probes have been developed for a variety of bioimaging applications. acs.orgnih.gov These probes offer several advantages over traditional fluorescent dyes, including high photostability, bright emission, and good cell membrane permeability. acs.org For instance, a water-soluble 2,1,3-benzothiadiazole derivative was designed to act as a selective bioprobe for plasma membrane imaging. beilstein-journals.org

Wavelength Shifting Materials

The ability of this compound derivatives to absorb light at shorter wavelengths and re-emit it at longer wavelengths makes them effective wavelength-shifting materials. polyu.edu.hkresearchgate.net This property is valuable in applications such as luminescent solar concentrators and scintillation detectors. A series of benzothiadiazole-based fluorophores have been synthesized that exhibit large Stokes shifts of over 160 nm, with broad absorbance from the UV region to 600 nm and strong fluorescence around 700 nm. researchgate.net The intramolecular charge transfer (ICT) character of these compounds is a key factor in their large Stokes shifts. researchgate.net

Charge Transfer Materials

The electron-accepting character of the this compound (BTD) core makes it a crucial component in the design of intramolecular charge-transfer (ICT) molecules. mdpi.com These materials, typically featuring an electron-donating moiety linked to the electron-accepting BTD unit through a π-conjugated system, exhibit significant potential in optoelectronic applications. mdpi.com The efficiency of ICT can be enhanced by incorporating an electron-rich benzothiadiazole group, which increases the dipole moment difference between the ground and excited states of the chromophore. rsc.org

Donor-Acceptor-Donor (D-A-D) and Acceptor-Donor-Acceptor (A-D-A) triads have been synthesized using BTD as the acceptor unit and dithienopyrrole (DTP) as the donor. acs.org These structures exhibit long-wavelength absorption maxima attributed to the excitation from a delocalized highest occupied molecular orbital (HOMO) to a BTD-localized lowest unoccupied molecular orbital (LUMO). acs.org Specifically, D-A-D triads show absorption maxima between 566–588 nm, while A-D-A triads absorb in the 517–521 nm range. acs.org The design of novel charge-transfer complexes has also been explored using 1,2,5-thiadiazoles as both electron acceptors and donors. nih.gov

Table 1: Photophysical Properties of BTD-based Charge Transfer Materials

| Compound Type | Donor (D) | Acceptor (A) | Absorption Maxima (nm) |

|---|---|---|---|

| D-A-D Triad | Dithienopyrrole (DTP) | Benzothiadiazole (BTD) | 566-588 acs.org |

| A-D-A Triad | Dithienopyrrole (DTP) | Benzothiadiazole (BTD) | 517-521 acs.org |

| D-π-A Molecule | DRCN5T derivative | Benzothiadiazole derivative | Red-shifted from original |

Thermoelectrics

Conjugated polymers incorporating this compound have been investigated for their thermoelectric properties, which involve the conversion of thermal energy into electrical energy. mdpi.com The performance of these materials is often evaluated by the power factor, which is a product of the electrical conductivity and the square of the Seebeck coefficient.

Donor-acceptor (D-A) structured conjugated polymers have been synthesized for thermoelectric applications. For instance, polymers based on benzo[1,2-b:4,5-b′]dithiophene (BDT) as the donor and benzothiadiazole as the acceptor have been studied. researchgate.net Fine-tuning the side chains on these polymers can significantly impact their physical, chemical, and thermoelectric properties. researchgate.net In one study, a polymer with alkylthienothiophene side chains exhibited an electrical conductivity of 1.519 S cm⁻¹ and a Seebeck coefficient of 413.79 μV K⁻¹. researchgate.net

Another approach involves creating composite materials. For example, composites of indacenodithiophene-benzothiadiazole copolymers with single-walled carbon nanotubes (SWCNTs) have shown enhanced thermoelectric performance. mdpi.com The incorporation of polar side chains on the polymer can improve interfacial interactions with the SWCNTs, leading to higher power factors. mdpi.com A composite film of a polymer with polar side chains and 50 wt% SWCNTs achieved a maximum power factor of 161.34 μW m⁻¹ K⁻². mdpi.com

The structure of the polymer backbone also plays a crucial role. rsc.org A study comparing three D-A polymers with different backbones found that a polymer containing thiophene (B33073) and carbazole (B46965) units (C8TBT) exhibited the highest Seebeck coefficient of 335 μV K⁻¹ at 90 °C and a maximum power factor of 13.11 μW m⁻¹ K⁻². rsc.org More recently, a side-chain-free benzothiadiazole-based conductive polymer, achieved through a thermal-assisted rapid acid cleavage method, demonstrated an exceptional electrical conductivity of up to 730 S cm⁻¹ and a power factor of 81 µW m⁻¹ K⁻². researchgate.net

Table 2: Thermoelectric Properties of Selected BTD-based Polymers

| Polymer System | Electrical Conductivity (S cm⁻¹) | Seebeck Coefficient (μV K⁻¹) | Power Factor (μW m⁻¹ K⁻²) |

|---|---|---|---|

| BDT-based polymer with alkylthienothiophene side chains | 1.519 researchgate.net | 413.79 researchgate.net | - |

| Indacenodithiophene-BTD copolymer/SWCNT composite (50 wt%) | 3392.67 mdpi.com | - | 161.34 mdpi.com |

| F8TBT (Fluorene-Thiophene-BTD) | Higher than F8BT rsc.org | - | - |

| C8TBT (Carbazole-Thiophene-BTD) | Higher than F8BT rsc.org | 335 (at 90 °C) rsc.org | 13.11 rsc.org |

| NDI-BTD based polymer | - | - | 9 x 10⁻³ (at 115 °C) rsc.org |

| Side-chain-free BT-TT polymer | up to 730 researchgate.net | - | 81 researchgate.net |

Sensors and Biosensors

The fluorescent properties of this compound derivatives make them excellent candidates for the development of sensors and biosensors. researchgate.netresearchgate.net These sensors often operate on a "turn-on" or "turn-off" fluorescence mechanism in response to the presence of a specific analyte.

For instance, benzothiadiazole-based fluorescent sensors have been designed for the detection of various metal ions. A metal-organic framework (MOF) incorporating a benzothiadiazole ligand, JXUST-3, has been shown to selectively sense Al³⁺, Cr³⁺, and Fe³⁺ ions through a fluorescence quenching ("turn-off") effect, with detection limits in the nanomolar range. rsc.org Another Cd(II)-based coordination polymer, JXUST-27, functions as a highly stable and efficient fluorescent sensor for salicylaldehyde (B1680747) in aqueous solution, also via a turn-off mechanism. rsc.org

In the realm of biosensing, graphene oxide functionalized with benzothiadiazole-derived ligands has been used to create efficient and robust materials for the detection of cholesterol. acs.org These biosensors, which incorporate the enzyme cholesterol oxidase, have demonstrated high sensitivity and a high percentage of enzyme immobilization. acs.org Furthermore, conducting polymers based on benzothiadiazole have been employed as immobilization matrices for enzymes in biosensing studies, such as for the detection of glucose. researchgate.net

Table 3: Performance of BTD-based Sensors

| Sensor | Analyte | Detection Limit | Mechanism |

|---|---|---|---|

| JXUST-3 (Zn-MOF) | Al³⁺ | 0.055 μM rsc.org | Fluorescence Turn-off rsc.org |

| JXUST-3 (Zn-MOF) | Cr³⁺ | 0.049 μM rsc.org | Fluorescence Turn-off rsc.org |

| JXUST-3 (Zn-MOF) | Fe³⁺ | 0.056 μM rsc.org | Fluorescence Turn-off rsc.org |

| JXUST-27 (Cd-polymer) | Salicylaldehyde | 0.087 μM rsc.org | Fluorescence Turn-off rsc.org |

| BTA (fluorescent sensor) | Oxalyl chloride | 3 nM researchgate.net | Fluorescence Turn-on researchgate.net |

| BTA (fluorescent sensor) | Phosgene | 20 nM researchgate.net | Fluorescence Turn-on researchgate.net |

| Compound 1 (fluorescent sensor) | Triethylamine (TEA) | 0.129 μM exlibrisgroup.com | Fluorescence Quenching exlibrisgroup.com |

| Compound 1 (fluorescent sensor) | Ethylenediamine (EDA) | 0.635 μM exlibrisgroup.com | Fluorescence Quenching exlibrisgroup.com |

| Compound 1 (fluorescent sensor) | N,N,N',N'-tetramethylethylenediamine (TMEDA) | 0.320 μM exlibrisgroup.com | Fluorescence Quenching exlibrisgroup.com |

| Compound 2 (fluorescent sensor) | N,N,N',N'-tetramethylethylenediamine (TMEDA) | 0.278 μM exlibrisgroup.com | Fluorescence Quenching exlibrisgroup.com |

CO2 Capture and Reduction Technologies

The ability of this compound derivatives to interact with carbon dioxide upon reduction makes them promising materials for CO₂ capture and reduction technologies. diva-portal.orgchemrxiv.org Small organic molecules that can reversibly capture CO₂ are being explored as a strategy to mitigate climate change. chemrxiv.org